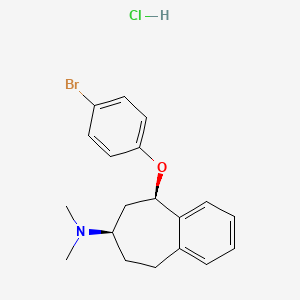
3-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)propanenitrile: is a chemical compound characterized by the presence of a tetrazole ring fused with a sulfanylidene group and a propanenitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)propanenitrile typically involves the reaction of appropriate nitrile precursors with sulfur-containing reagents under controlled conditions. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide (DMF) and catalysts to facilitate the formation of the tetrazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Various substituted tetrazoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals.
Biology: In biological research, it serves as a precursor for the synthesis of bioactive molecules that can interact with enzymes or receptors.
Industry: Used in the production of specialty chemicals, including agrochemicals and materials with specific electronic properties.
Wirkmechanismus
The mechanism by which 3-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)propanenitrile exerts its effects involves the interaction of the tetrazole ring with various molecular targets. The sulfanylidene group can form coordination complexes with metal ions, influencing biochemical pathways. The nitrile group can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
- 3-(5-Sulfanylidene-2,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)butanamide
- N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide
- 3-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)propanamide
Uniqueness: 3-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)propanenitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential for forming diverse chemical derivatives. This makes it a valuable compound for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
76516-26-2 |
|---|---|
Molekularformel |
C4H5N5S |
Molekulargewicht |
155.18 g/mol |
IUPAC-Name |
3-(5-sulfanylidene-2H-tetrazol-1-yl)propanenitrile |
InChI |
InChI=1S/C4H5N5S/c5-2-1-3-9-4(10)6-7-8-9/h1,3H2,(H,6,8,10) |
InChI-Schlüssel |
JYIXKABSHNKDFO-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN1C(=S)N=NN1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


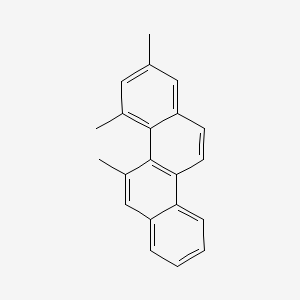
![3H-Indolium, 1,3,3-trimethyl-2-[[methyl[4-(phenylazo)phenyl]hydrazono]methyl]-, methyl sulfate](/img/structure/B14451941.png)
![1-[2,4-Dihydroxy-3-(prop-2-EN-1-YL)phenyl]propan-1-one](/img/structure/B14451942.png)
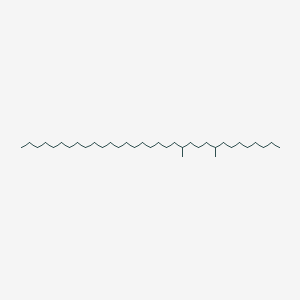
![Diethyl [(ethylamino)methylidene]propanedioate](/img/structure/B14451955.png)
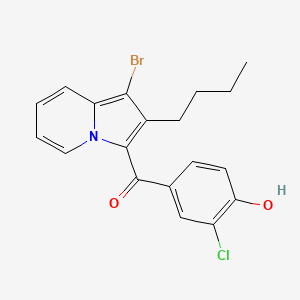
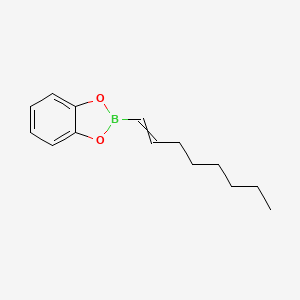
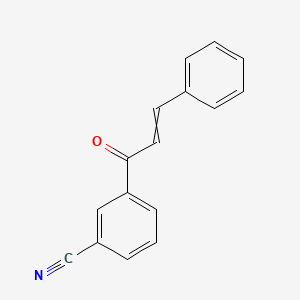
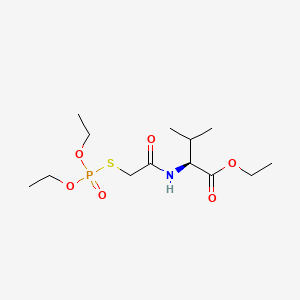
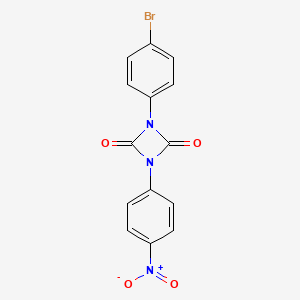
![8,8-Dimethoxy-1,4-dioxaspiro[4.5]deca-6,9-diene](/img/structure/B14451996.png)
![4-[3-(1-Butylquinolin-4(1H)-ylidene)prop-1-en-1-yl]quinoline](/img/structure/B14451997.png)
![1-[3-(1-Benzofuran-2-yl)-3,4-dihydro-2H-pyrrol-5-yl]-4-methylpiperazine](/img/structure/B14452013.png)
